molecular formula C19H20N2O4S B2838079 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide CAS No. 879758-42-6

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide

Cat. No.: B2838079
CAS No.: 879758-42-6
M. Wt: 372.44
InChI Key: QZMUDCCIVQQAIL-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an isopropyl group (a carbon with two attached methyl groups), and an acetamide group (a carbonyl group attached to a nitrogen). The compound also features a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl and isopropyl groups would likely be attached to the nitrogen atom of the acetamide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could potentially undergo oxidation or reduction reactions . The acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

A Novel Synthesis Approach

Research has focused on the synthesis of complex molecules involving the targeted chemical as an intermediate or structural motif. For example, Gabriele et al. (2006) developed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility of related compounds in creating diverse chemical structures. The synthesis demonstrates significant stereoselectivity, with Z isomers being formed preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Antimicrobial and Antibacterial Activities

Antibacterial Efficacy

Linhua (2013) synthesized novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates and evaluated their antibacterial activity. These compounds exhibited excellent inhibition activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential in addressing bacterial infections (Linhua, 2013).

Anticancer and Antitumor Activities

Evaluation of Antitumor Activity

A study on N-substituted saccharins, including derivatives similar to the targeted compound, explored their anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells. The study found that certain derivatives exhibit excellent to moderate anti-inflammatory activity and highlighted the compounds' potential as selective inhibitors of the human COX-1 enzyme, indicating their relevance in developing new therapeutic agents (Al-Fayez et al., 2022).

Antioxidant Properties

Exploring Antioxidant Activity

Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, revealing their potential in scavenging free radicals. Although not directly related to the exact compound , this research underscores the broader interest in exploring the antioxidant capabilities of structurally complex molecules for potential applications in mitigating oxidative stress-related conditions (Kadhum et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

Future research could potentially explore the synthesis, properties, and potential uses of this compound. This could include developing more efficient synthesis methods, studying its reactivity and stability, and exploring its potential applications in various fields .

Properties

IUPAC Name

N-benzyl-N-propan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14(2)20(12-15-8-4-3-5-9-15)18(22)13-21-19(23)16-10-6-7-11-17(16)26(21,24)25/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUDCCIVQQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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